N-(2,5-dichlorophenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide
Overview
Description
N-(2,5-dichlorophenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide is a synthetic organic compound. It is characterized by the presence of a dichlorophenyl group, a piperazine ring, and a methylsulfonyl group. Compounds with such structures are often investigated for their potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide typically involves the following steps:
Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihalide.
Introduction of the methylsulfonyl group: This step involves the sulfonation of the piperazine ring using methylsulfonyl chloride under basic conditions.
Attachment of the dichlorophenyl group: The final step involves the acylation of the piperazine derivative with 2,5-dichlorobenzoyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the methylsulfonyl group.
Reduction: Reduction reactions could target the dichlorophenyl group or the sulfonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions of the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N-(2,5-dichlorophenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide may have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological systems.
Medicine: Investigation of its pharmacological properties, such as potential anti-inflammatory or antimicrobial effects.
Industry: Possible applications in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets like enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dichlorophenyl)-2-[4-(methylthio)-1-piperazinyl]acetamide
- N-(2,5-dichlorophenyl)-2-[4-(methylamino)-1-piperazinyl]acetamide
Uniqueness
N-(2,5-dichlorophenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide is unique due to the presence of the methylsulfonyl group, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-(4-methylsulfonylpiperazin-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2N3O3S/c1-22(20,21)18-6-4-17(5-7-18)9-13(19)16-12-8-10(14)2-3-11(12)15/h2-3,8H,4-7,9H2,1H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAWZNBJURCXLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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